REACTION_CXSMILES
|
[CH:1](NC(C)C)([CH3:3])[CH3:2].[CH2:8]([Li])CCC.[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].ICCCC>C1COCC1.CCCCCC>[CH3:15][C:14]([CH3:8])([CH2:16][CH2:2][CH2:1][CH3:3])[C:13]([OH:18])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
solution
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
730 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
417 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Type
|
CUSTOM
|
Details
|
the resultant mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a rate such that the temperature
|
Type
|
CUSTOM
|
Details
|
held below 8°
|
Type
|
ADDITION
|
Details
|
About halfway through the addition
|
Type
|
ADDITION
|
Details
|
the temperature at 0° C. throughout the rest of the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below 0°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed
|
Type
|
CUSTOM
|
Details
|
was quenched by the dropwise addition of a solution of 200 ml of concentrated hydrochloric acid in 640 ml of water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with aqueous sodium bisulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 20 mm
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |